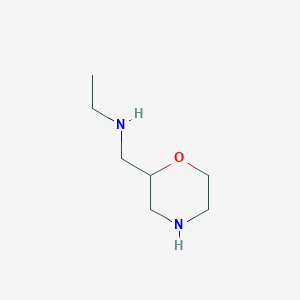

N-((Morpholin-2-YL)methyl) ethanamine

Description

BenchChem offers high-quality N-((Morpholin-2-YL)methyl) ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((Morpholin-2-YL)methyl) ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(morpholin-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-2-8-5-7-6-9-3-4-10-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNHSNNDIIJVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438463 | |

| Record name | N-[(Morpholin-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122894-64-8 | |

| Record name | N-[(Morpholin-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermochemical Properties of N-((Morpholin-2-YL)methyl)ethanamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved pharmaceuticals.[1][2] N-((Morpholin-2-YL)methyl)ethanamine represents a key structural motif within this class, combining the morpholine ring with a flexible diamine sidechain. A thorough understanding of its thermochemical properties—such as enthalpy of formation, entropy, and heat capacity—is fundamental for predicting its stability, reactivity, and behavior in various chemical and biological environments. This is crucial for applications ranging from reaction optimization and safety assessment to computational drug design and formulation development. As no experimental thermochemical data for N-((Morpholin-2-YL)methyl)ethanamine has been published, this guide provides a comprehensive framework of the state-of-the-art experimental and computational methodologies required to determine these critical parameters. We will explore the causality behind experimental choices, the importance of self-validating systems for data trustworthiness, and the synergistic power of combining empirical measurements with high-level quantum chemical calculations.

Introduction: The "Why" Behind Thermochemistry in Drug Development

In the journey of a drug candidate from discovery to market, its fundamental energetic properties are of paramount importance. Thermochemical data governs the molecule's inherent stability, dictates the energy landscape of its synthesis, and influences its interactions with biological targets. For a molecule like N-((Morpholin-2-YL)methyl)ethanamine (Figure 1), these properties are not mere academic curiosities; they are predictive tools.

-

Standard Enthalpy of Formation (ΔfH°) : This value quantifies the energy stored within the molecule's chemical bonds relative to its constituent elements in their standard states. It is the cornerstone for calculating the heat of any reaction involving the molecule, which is critical for assessing thermal hazards and ensuring process safety during scale-up.

-

Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or the number of ways a system can arrange itself. For a flexible molecule, this includes translational, rotational, vibrational, and conformational contributions. Entropy changes drive processes like binding, dissolution, and phase transitions.

-

Heat Capacity (Cp) : This property describes how much heat is required to raise the temperature of the substance. It is essential for engineering calculations in chemical processes, including heating, cooling, and reactor design.[3]

This guide provides the blueprint for obtaining these values, ensuring the data is accurate, reliable, and fit for purpose in a rigorous research and development setting.

Figure 1. Chemical Structure of N-((Morpholin-2-YL)methyl)ethanamine.

Experimental Determination: The Gold Standard of Measurement

Direct experimental measurement remains the most definitive method for determining thermochemical properties. The techniques require meticulous attention to detail, but they provide the empirical foundation upon which all other models are built.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is most accurately determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter .[4][5] The principle is to completely oxidize the compound to defined products (CO₂(g), H₂O(l), and N₂(g)) and measure the heat released.

Causality of the Method: Why bomb calorimetry? The sealed, high-pressure oxygen environment ensures the reaction goes to completion, a prerequisite for accurate thermodynamic measurement. For nitrogen-containing compounds like our target molecule, this method requires a crucial correction for the formation of nitric acid (HNO₃), as the nitrogen does not convert perfectly to N₂ gas.[6][7]

-

Sample Preparation: A sample of high-purity N-((Morpholin-2-YL)methyl)ethanamine (mass accurately determined, ~0.8-1.0 g) is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a crucible within the bomb. A weighed length of fuse wire is connected to the electrodes, with the wire touching the pellet. 1 mL of deionized water is added to the bomb's base to ensure all water formed is in the liquid state and to absorb acid products.

-

Pressurization: The bomb is sealed and purged with oxygen before being filled to a pressure of ~30 atm. This high pressure is essential to ensure complete and rapid combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a precisely known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium while the water is stirred continuously.

-

Combustion and Data Acquisition: The temperature is recorded at regular intervals for a few minutes to establish a baseline. The sample is then ignited via the fuse wire. The temperature is recorded continuously throughout the rapid rise and subsequent cooling period.

-

Post-Combustion Analysis: After the run, the bomb is depressurized. The interior is rinsed with deionized water, and these washings are titrated with a standard sodium carbonate solution to quantify the amount of nitric acid formed. Any unburnt fuse wire is weighed.

-

Calculation: The total heat released is calculated from the corrected temperature change and the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid). Corrections are applied for the heat of fuse wire combustion and the heat of nitric acid formation.

-

Hess's Law Application: The standard enthalpy of formation (ΔfH°) is then calculated from the experimentally determined standard enthalpy of combustion (ΔcH°) using Hess's Law and the known ΔfH° values for CO₂ and H₂O.[8]

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring heat capacity and the energetics of phase changes (e.g., melting).[9][10] It operates by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference.[11]

Causality of the Method: Why DSC? Its high sensitivity allows for precise measurement of heat flow changes with very small sample sizes. For heat capacity, it provides data over a wide temperature range, which is crucial for calculating changes in enthalpy and entropy with temperature.[12][13][14]

-

Calibration: The instrument's temperature and enthalpy scales are calibrated using high-purity standards (e.g., indium).

-

Baseline Run: An empty sample pan and an empty reference pan are run through the desired temperature program (e.g., 25°C to 150°C at 10°C/min) to obtain a baseline heat flow curve.

-

Standard Run: A sapphire standard, with a well-known heat capacity, is placed in the sample pan and the temperature program is repeated.

-

Sample Run: The sapphire is replaced with an accurately weighed sample of N-((Morpholin-2-YL)methyl)ethanamine, and the temperature program is run a final time.

-

Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference between the sapphire standard and the baseline.

Computational Thermochemistry: The Predictive Powerhouse

When experimental measurements are not feasible, or to gain deeper molecular insight, computational chemistry provides an indispensable toolkit. High-accuracy composite methods are designed to approximate the results of computationally expensive theories, providing data with "chemical accuracy" (conventionally ±1 kcal/mol or ~4 kJ/mol).[15]

Causality of the Method: Why composite methods? No single, computationally affordable method can accurately calculate all components of the total energy. Composite methods, like the Gaussian-n (G3, G4) theories, combine results from different levels of theory and basis sets to systematically cancel errors and extrapolate to a highly accurate final energy.[16][17]

-

Conformational Analysis: The first and most critical step for a flexible molecule is to identify all low-energy conformers. This is typically done using a computationally inexpensive method like molecular mechanics, followed by re-optimization of the most stable conformers using a more robust quantum method (e.g., B3LYP/6-31G(d)).

-

Geometry Optimization and Frequency Calculation: The lowest energy conformer is fully optimized, and its vibrational frequencies are calculated at a specified level of theory (e.g., B3LYP/6-31G(d)). This step is crucial for obtaining the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

-

High-Level Single-Point Energies: A series of increasingly accurate single-point energy calculations are performed on the optimized geometry, as prescribed by the G3 or G4 protocol. These calculations capture the complex effects of electron correlation.

-

Energy Combination: The energies from the various steps are combined in a specific formula, which includes empirical corrections (the "higher-level correction") to account for remaining deficiencies in the theoretical methods.

-

Enthalpy of Formation Calculation: The final G3/G4 energy is an absolute energy at 0 K. To convert this to a standard enthalpy of formation at 298.15 K, an atomization method or an isodesmic reaction scheme is used. The isodesmic approach is often superior as it maximizes the cancellation of systematic errors in the calculations.[18]

Data Presentation and Trustworthiness

Obtaining data is only half the battle; ensuring its quality and presenting it clearly are equally vital. All thermochemical data must be reported with a rigorous uncertainty analysis.[19][20]

Trustworthiness through Self-Validation: A trustworthy protocol is a self-validating one.

-

In Experiment: This is achieved through the calibration of the calorimeter with a certified standard (benzoic acid), ensuring traceability. The nitric acid correction and accounting for all heat sources (fuse wire) demonstrate a complete and validated energy balance.[5]

-

In Computation: Trust is built by benchmarking the chosen method (e.g., G3) against a set of well-established experimental values for structurally related molecules. Agreement within the expected accuracy of the method validates its application to the target molecule.

The highest confidence is achieved when experimental and computational results converge. A discrepancy between a high-level calculation and a careful experiment points to a potential error in one or the other, prompting further investigation.

Table 1: Key Thermochemical Properties of N-((Morpholin-2-YL)methyl)ethanamine (Note: As no published data is available, this table illustrates the target properties and the required information for proper reporting. Values would be populated upon completion of the described protocols.)

| Property | Symbol | Value (units) | Method | Uncertainty |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | TBD (kJ/mol) | Bomb Calorimetry / G3 Theory | TBD |

| Standard Molar Entropy (gas) | S°(g) | TBD (J/mol·K) | Statistical Mechanics (G3) | TBD |

| Molar Heat Capacity (liquid, 298.15 K) | Cp,m(l) | TBD (J/mol·K) | Differential Scanning Cal. | TBD |

| Enthalpy of Fusion | ΔfusH | TBD (kJ/mol) | Differential Scanning Cal. | TBD |

Conclusion

Determining the thermochemical properties of N-((Morpholin-2-YL)methyl)ethanamine is a task that demands a multi-pronged approach, leveraging the strengths of both meticulous experimentation and high-level computational theory. Bomb calorimetry provides the benchmark for enthalpy of formation, while DSC is the tool of choice for heat capacity and phase transitions. These are complemented and validated by composite quantum chemical methods like G3 theory, which offer predictive power and molecular insight. By following the rigorous, self-validating protocols outlined in this guide, researchers can generate the high-quality, trustworthy data essential for advancing drug development, ensuring process safety, and building the next generation of predictive chemical models.

References

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 27, 2026, from [Link]

- Kartsev, V. G. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789-823.

- Jain, A., & Sahu, S. K. (2024).

- Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(18), 7764–7776.

-

IUPAC. (n.d.). ThermoML. Retrieved January 27, 2026, from [Link]

- Ribeiro da Silva, M. A. V., et al. (2015). Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study. The Journal of Physical Chemistry A, 119(34), 9112-9121.

- Parr Instrument Company. (n.d.). BE 223: Nitrogen Correction in Bomb Calorimetry. Retrieved January 27, 2026, from a relevant source for Parr calorimeters.

-

Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved January 27, 2026, from [Link]

- Gomis, V., et al. (2023). Heat capacities of different amine aqueous solutions at pressures up to 25 MPa for CO2 capture. Journal of Molecular Liquids, 375, 121358.

- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry, 41(2), 330-336.

- Rojas-Aguilar, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A.

- Aldeghi, M., et al. (2022). Understanding Conformational Entropy in Small Molecules. ChemRxiv.

-

National Institute of Standards and Technology. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

- Defence Research Establishment Ottawa. (1991). Differential Scanning Calorimetry (DSC)

- Bazyleva, A., et al. (2021). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report). Pure and Applied Chemistry, 93(1), 99-116.

-

Truman State University. (2013). Bomb Calorimetry. Retrieved January 27, 2026, from [Link]

- Curtiss, L. A., et al. (1998). Gaussian-3(G3) Theory for Molecules Containing First- and Second-Row Atoms. The Journal of Chemical Physics, 109, 7764.

- Wadsö, I., & Goldberg, R. N. (2001). Standards in Isothermal Microcalorimetry (IUPAC Technical Report). Pure and Applied Chemistry, 73(10), 1625-1639.

- Simões, J. A. M., & Piedade, M. E. M. d. (2008). Molecular Energetics: A Computational and Experimental Approach. Oxford University Press.

- Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(9), 1449–1452.

- Simirsky, V. V., et al. (2017). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. The Journal of Physical Chemistry A, 121(3), 675-690.

-

National Institute of Standards and Technology. (2019). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC 2019-013-1-100). Retrieved January 27, 2026, from [Link]

-

Rogers, D. W., et al. (2003). G3(MP2) Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of[2]-Radialene and Related Compounds. The Journal of Physical Chemistry A, 107(51), 11473–11477.

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 5.7: Enthalpy Calculations. Retrieved January 27, 2026, from [Link]

- University of Washington. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. Retrieved January 27, 2026, from a relevant university chemistry lab manual source.

- Cárdenas-Pérez, S., et al. (2022). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 14(21), 4568.

- Frenkel, M., et al. (2021). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report). Pure and Applied Chemistry, 93(1), 99-116.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4129318, 2-Morpholineethanamine. Retrieved January 27, 2026, from [Link].

-

Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved January 27, 2026, from [Link]

- Lewis, E. N., et al. (2010). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- Churney, K. L., & Armstrong, G. T. (1968). Studies in bomb calorimetry. A new determination of the energy of combustion of benzoic acid in terms of electrical units. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 72A(5), 453-465.

- Salih, N. A., & Al-Bayati, R. E. (2022). A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. ChemRxiv.

-

Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes. Retrieved January 27, 2026, from [Link]

- Martinho Simões, J. A., & Ribeiro da Silva, M. A. V. (2004).

-

Wikipedia. (n.d.). Amine. Retrieved January 27, 2026, from [Link]

- Baboul, A. G., et al. (1999). Gaussian-3 theory using scaled energies. The Journal of Chemical Physics, 110(16), 7650–7658.

- Douhéret, G., et al. (2002). Thermodynamics of aqueous amines: Excess molar heat capacities, volumes, and expansibilities of {water + methyldiethanolamine (MDEA)} and {water + 2-amino-2-methyl-1-propanol (AMP)}. The Journal of Chemical Thermodynamics, 34(11), 1869-1891.

- Curtiss, L. A., & Raghavachari, K. (2002). Recent Advances in Computational Thermochemistry and Challenges for the Future. In Annual Reports in Computational Chemistry (Vol. 3, pp. 3-23). Elsevier.

-

National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-. In NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

- Analytical Chemistry. (n.d.). Bomb Calorimetry.

- Al-Nufaili, A., et al. (2019). A mechanistic and kinetic study on the decomposition of morpholine. Proceedings of the Australian Combustion Symposium.

-

Cheméo. (n.d.). Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Retrieved January 27, 2026, from [Link]

- Rogers, D. W., et al. (2006). Experimental enthalpies of formation, deviations of G3 and B3LYP.... Journal of Physical Organic Chemistry, 19(10), 665-670.

Sources

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. seas.upenn.edu [seas.upenn.edu]

- 7. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. uvadoc.uva.es [uvadoc.uva.es]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pubs.aip.org [pubs.aip.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC 2019-013-1-100) | NIST [nist.gov]

- 20. Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report) - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing and Qualifying N-((Morpholin-2-YL)methyl)ethanamine for Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a cornerstone in medicinal chemistry, prized for its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic character and a pKa value that enhances aqueous solubility, make it a valuable scaffold in the development of drugs targeting the central nervous system (CNS) and beyond[1]. N-((Morpholin-2-YL)methyl)ethanamine, a specific derivative, represents a key building block for introducing this advantageous functionality. However, the successful integration of this or any chemical entity into a research pipeline hinges on the purity, consistency, and reliability of the starting material.

This technical guide provides an in-depth framework for the selection and qualification of commercial suppliers of N-((Morpholin-2-YL)methyl)ethanamine. Moving beyond a simple vendor list, this document details the critical parameters for supplier evaluation, outlines a robust protocol for incoming quality control, and discusses the broader context of its application, empowering researchers to make informed sourcing decisions that ensure experimental reproducibility and integrity.

Chemical Identity and Key Properties

Before initiating a sourcing campaign, it is imperative to establish a clear and unambiguous definition of the target molecule. Confusion between isomers or related structures can lead to significant setbacks in research. The compound of interest is N-((Morpholin-2-YL)methyl)ethanamine. It is critical to distinguish this from the more common isomer, N-(2-Aminoethyl)morpholine (or 2-Morpholinoethylamine), where the ethylamine group is attached at the 4-position (the nitrogen atom) of the morpholine ring[2].

The target molecule, with substitution at the 2-position, presents a chiral center, a factor that must be considered in both sourcing and application.

| Property | Value | Source |

| Chemical Name | N-((Morpholin-2-YL)methyl)ethanamine | - |

| Synonyms | N-ethyl-1-(morpholin-2-yl)methanamine | - |

| CAS Number | Not widely listed; related compounds exist. For sourcing, structural clarity is key. | - |

| Molecular Formula | C₇H₁₆N₂O | Calculated |

| Molecular Weight | 144.22 g/mol | Calculated |

| Structure |  | - |

Note: The IUPAC name and structure define the molecule precisely. When a specific CAS number is elusive, providing the exact structure to potential suppliers is the most effective communication strategy. A related, but distinct, compound N-ethyl-N-[(morpholin-2-yl)methyl]ethanamine has a registered CAS number of 122894-66-0[3]. Researchers must carefully verify the structure to ensure they are sourcing the correct molecule.

Supplier Evaluation and Qualification: A Multi-Factor Approach

Selecting a supplier is not merely a transactional step; it is the foundation of reliable and reproducible science. For a niche building block like N-((Morpholin-2-YL)methyl)ethanamine, a thorough vetting process is essential.

Key Evaluation Criteria:

-

Purity and Analytical Transparency: A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) for each batch. This document is non-negotiable. It should detail the purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and confirm the structure's identity via Nuclear Magnetic Resonance (¹H NMR) and/or Mass Spectrometry (MS). Do not rely solely on a stated purity percentage; demand the raw data.

-

Documentation and Traceability: Beyond the CoA, the supplier should provide a Safety Data Sheet (SDS) outlining handling procedures and potential hazards. Furthermore, inquire about their quality management system (e.g., ISO 9001 certification). Can they guarantee batch-to-batch consistency and provide traceability?

-

Technical Support: A supplier's value is significantly enhanced by accessible and knowledgeable technical support. Can their scientists answer specific questions about the compound's stability, solubility, or potential impurities? This level of support indicates a deeper investment in their products.

-

Custom Synthesis Capabilities: Given the specificity of this compound, many catalog offerings may originate from custom synthesis labs. Suppliers with in-house synthesis and purification capabilities often have greater control over product quality and can provide more detailed information about the synthesis route, which can be crucial for identifying potential process-related impurities.

Representative Commercial Suppliers

While availability can fluctuate, the following companies are established players in the chemical supply and custom synthesis space and are logical starting points for inquiries.

| Supplier | Typical Offerings & Services | Noteworthy Considerations |

| Sigma-Aldrich (Merck) | Offers a vast catalog, including "AldrichCPR" (Chemicals for Pre-clinical Research) grade compounds. They have listed N-((morpholin-2-yl)methyl)ethanamine specifically for early discovery researchers[4]. | Strong documentation and quality control systems. May have higher price points but often provides reliability. |

| Fluorochem | Lists related and isomeric compounds, indicating capabilities in this area of chemistry. They offer N-ethyl-N-[(morpholin-2-yl)methyl]ethanamine[3]. | A good source for specialized building blocks. It is crucial to confirm the exact structure when ordering. |

| Fisher Scientific | Acts as a major distributor for many chemical producers, including eMolecules, which lists related morpholine derivatives[5]. | Broad access to a range of manufacturers. The level of technical detail available may depend on the original producer. |

| Custom Synthesis Providers | Companies like Simson Pharma specialize in custom synthesis of complex organic molecules, including pharmaceutical impurities and research chemicals. | The best option when the compound is not available off-the-shelf. Allows for specific purity requirements and analytical packages to be requested. |

Incoming Quality Control: The Self-Validating Protocol

Trust, but verify. Upon receiving any new chemical, particularly a key building block, an independent in-house verification is a critical step to preemptively troubleshoot future experiments. This protocol ensures the material's identity and purity, safeguarding against batch-to-batch variability and costly experimental failures.

Workflow for New Batch Qualification

The following diagram outlines a logical workflow for qualifying a new batch of N-((Morpholin-2-YL)methyl)ethanamine.

Caption: Workflow for incoming quality control of a new chemical batch.

Step-by-Step Methodologies

-

Documentation Review:

-

Objective: Confirm that the received material matches the order and that the supplier's quality data meets your specifications.

-

Procedure:

-

Cross-reference the product name, CAS number (if available), and batch number on the container with the Purchase Order (PO) and the Certificate of Analysis (CoA).

-

Scrutinize the CoA: Does the purity meet or exceed the required specification (e.g., >95%)?

-

Review the analytical methods used (e.g., HPLC, GC, NMR). Are they appropriate for this molecule?

-

Review the SDS for appropriate handling, storage, and disposal procedures.

-

-

-

¹H NMR for Structural Confirmation:

-

Objective: To verify the chemical structure is correct and identify any major organic impurities.

-

Procedure:

-

Accurately weigh ~5-10 mg of the compound.

-

Dissolve in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube. The choice of solvent should be based on the compound's solubility.

-

Acquire a standard ¹H NMR spectrum.

-

Process the spectrum and integrate the peaks.

-

Analysis: Compare the obtained spectrum to a reference spectrum or predict the expected shifts and splitting patterns. Key features to look for in N-((Morpholin-2-YL)methyl)ethanamine include the signals corresponding to the morpholine ring protons, the methylene bridge protons, and the N-ethyl group protons. The integration of these signals should match the number of protons in each environment. The presence of significant unexpected peaks may indicate impurities.

-

-

-

LC-MS for Purity and Mass Confirmation:

-

Objective: To obtain an accurate purity value and confirm the molecular weight of the main component.

-

Procedure:

-

Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile/Water).

-

Develop an appropriate HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.

-

Inject a small volume (e.g., 1-5 µL) onto the LC-MS system.

-

Analysis: The HPLC chromatogram (typically monitored by UV absorbance) will show the main peak and any impurities. The area percentage of the main peak provides the purity value. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting peaks. For the target compound, you should observe a peak corresponding to [M+H]⁺ at approximately 145.13 m/z.

-

-

Applications in Drug Discovery and R&D

The morpholine scaffold is widely incorporated into molecules designed to interact with biological systems[6]. Its utility stems from its ability to act as a bioisostere for other ring systems, improve solubility, and reduce metabolic lability. Molecules containing the morpholine ring have shown a wide range of biological activities, including anticancer and antimicrobial effects[6][7].

Specifically, the 2-substituted morpholine core, as found in N-((Morpholin-2-YL)methyl)ethanamine, is a key structural element in various pharmacologically active compounds. For example, morpholinone derivatives are used in the synthesis of drugs like Aprepitant, an antiemetic agent, and have been explored for their T-type Ca²⁺ channel blocking and antifungal activities[8].

The synthesis pathway below illustrates a conceptual application where the primary amine of N-((Morpholin-2-YL)methyl)ethanamine could be used as a nucleophile to be coupled with other fragments, making it a valuable building block for creating diverse chemical libraries for drug screening.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. N-((morpholin-2-yl)methyl) ethanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. eMolecules N-ETHYL-N-[(MORPHOLIN-2-YL)METHYL] ETHANAMINE | 122894-66-0 | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. Insight into the inhibitory potential of metal complexes supported by (E)-2-morpholino- N-(thiophen-2-ylmethylene)ethanamine: synthesis, structural properties, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: N-((Morpholin-2-YL)methyl)ethanamine as a Versatile Building Block for the Synthesis of Novel Bioactive Compounds

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its advantageous physicochemical, biological, and metabolic properties.[1][2] This guide provides an in-depth exploration of N-((Morpholin-2-YL)methyl)ethanamine, a bifunctional building block poised for the efficient construction of novel and diverse chemical entities. We will delve into the strategic advantages of this reagent, present detailed protocols for its derivatization, and discuss potential applications in drug discovery. The methodologies outlined herein are designed to be robust and adaptable, empowering researchers to leverage the unique structural attributes of this compound in their synthetic endeavors.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine ring is a recurring motif in a multitude of approved and experimental drugs, a testament to its utility in drug design.[1][3] Its prevalence stems from a combination of desirable characteristics:

-

Improved Physicochemical Properties: The morpholine moiety often imparts increased aqueous solubility and a favorable lipophilicity profile to parent molecules, crucial for optimizing pharmacokinetic properties.[4]

-

Metabolic Stability: The saturated heterocyclic system of morpholine is generally resistant to metabolic degradation, enhancing the in vivo half-life of drug candidates.

-

Versatile Synthetic Handle: As a secondary amine, the morpholine nitrogen provides a readily accessible point for synthetic elaboration, facilitating the construction of diverse compound libraries.[1]

-

Biological Activity: The morpholine scaffold itself can be a key component of a pharmacophore, engaging in crucial interactions with biological targets.[1][5]

N-((Morpholin-2-YL)methyl)ethanamine (Figure 1) is a particularly interesting building block as it presents two distinct nucleophilic centers: the secondary amine of the morpholine ring and the primary ethylamine side chain. This differential reactivity allows for selective functionalization, opening avenues for the creation of complex molecular architectures.

Figure 1: Structure of N-((Morpholin-2-YL)methyl)ethanamine

| Property | Value | Source |

| Molecular Formula | C7H16N2O | |

| Molecular Weight | 144.21 g/mol | |

| Form | Solid | |

| InChI Key | DLNHSNNDIIJVDE-UHFFFAOYSA-N |

Synthetic Strategies and Protocols

The dual amine functionality of N-((Morpholin-2-YL)methyl)ethanamine allows for a range of synthetic transformations. The following protocols provide detailed, step-by-step methodologies for common derivatization reactions.

Selective N-Alkylation of the Ethylamine Side Chain

This protocol leverages the greater nucleophilicity of the primary amine on the ethylamine side chain compared to the secondary amine within the morpholine ring.

Protocol 1: Selective N-Alkylation via Reductive Amination

This procedure is adapted from established methods for the reductive amination of amines.[6][7]

Objective: To selectively alkylate the primary amine of N-((Morpholin-2-YL)methyl)ethanamine.

Materials:

-

N-((Morpholin-2-YL)methyl)ethanamine

-

Aldehyde or Ketone of choice (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or Nitrogen supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of N-((Morpholin-2-YL)methyl)ethanamine (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere, add the aldehyde or ketone (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous DCM: Ensures the reducing agent remains active and prevents hydrolysis of the intermediate imine.

-

Acetic Acid: Catalyzes the formation of the iminium ion, which is more electrophilic and readily reduced.

-

Sodium Triacetoxyborohydride: A mild and selective reducing agent for imines, which tolerates a wide range of functional groups.

-

Aqueous Workup: Neutralizes the acidic catalyst and removes water-soluble byproducts.

Workflow Diagram:

Caption: Workflow for selective N-alkylation.

Acylation of the Morpholine Nitrogen

This protocol describes the acylation of the secondary amine within the morpholine ring, which is generally less reactive than the primary amine of the side chain. Protection of the primary amine may be necessary for complete selectivity.

Protocol 2: Acylation of the Morpholine Ring

Objective: To acylate the secondary amine of the morpholine ring.

Materials:

-

N-((Morpholin-2-YL)methyl)ethanamine (with protected primary amine if necessary)

-

Acyl chloride or anhydride of choice (e.g., benzoyl chloride)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Argon or Nitrogen supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve N-((Morpholin-2-YL)methyl)ethanamine (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere.

-

Add a suitable base such as triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Base (Et₃N or DIPEA): Scavenges the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Ice Bath: Controls the initial exothermic reaction, preventing potential side reactions.

-

Anhydrous Solvent: Prevents hydrolysis of the acylating agent.

Workflow Diagram:

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencescholar.us [sciencescholar.us]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of N-((Morpholin-2-YL)methyl)ethanamine

Introduction

N-((Morpholin-2-YL)methyl)ethanamine is a chiral substituted morpholine derivative that serves as a valuable building block in pharmaceutical and medicinal chemistry.[1] Its structure, featuring a polar morpholine ring, a secondary amine, and a stereocenter, presents a unique set of purification challenges. The basic nature of the amine functionality can lead to problematic interactions with standard silica gel, while its polarity can complicate extraction and crystallization procedures.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound and its analogs. We will explore the root causes of these challenges and offer field-proven protocols to achieve high purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues observed during the work-up and purification of N-((Morpholin-2-YL)methyl)ethanamine.

Q1: My TLC analysis shows significant streaking and my compound barely moves from the baseline. What's wrong?

Answer: This is a classic sign of strong interaction between your basic amine and the acidic silanol groups on the surface of a standard silica gel TLC plate.[2] This interaction can cause poor resolution, band spreading, and even partial degradation of the product on the stationary phase.[2]

Troubleshooting Steps:

-

Mobile Phase Modification: The most straightforward solution is to add a small amount of a competing base to your mobile phase (eluent). This base will "neutralize" the acidic sites on the silica, allowing your compound to elute more cleanly.

-

Recommendation: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[3]

-

-

Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different TLC plate.

-

Neutral Alumina Plates: Alumina is less acidic than silica and can significantly reduce tailing for basic compounds.

-

Reversed-Phase Plates (C18): For highly polar compounds, reversed-phase TLC can be an effective alternative.[4]

-

Q2: My crude product is a persistent, non-crystallizable oil. How can I purify it?

Answer: Many chiral amines, especially those with flexible side chains, exist as oils or low-melting solids that are difficult to crystallize directly. The presence of minor impurities can further inhibit crystallization.

Troubleshooting Steps:

-

Salt Formation: The most robust method to induce crystallization is to convert the basic amine into a salt.[5][6] Salts are typically well-ordered, crystalline solids with higher melting points and different solubility profiles than the free base.

-

Hydrochloride (HCl) Salt: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or 2-propanol). Slowly add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether) until precipitation is complete.

-

Other Acids: If the HCl salt does not crystallize well, other acids like tartaric, oxalic, or succinic acid can be screened.[5]

-

Key Insight: The choice of both the acid and the crystallization solvent is critical and often requires screening to find the optimal conditions for forming a high-quality crystal lattice.[7][8]

-

-

Chromatography: If salt formation is not desired, flash column chromatography is the next best option (see Q3 for details).

Q3: What are the best practices for purifying this amine by flash column chromatography?

Answer: As with TLC, the key to successful column chromatography is mitigating the interaction with silica gel.

Troubleshooting Steps:

-

Use a Modified Eluent: Always use an eluent containing a basic modifier like triethylamine. A common starting point is a gradient of methanol in dichloromethane (DCM) with 1% TEA throughout.

-

Deactivate the Silica Gel: Before loading your sample, pre-flush the packed column with 2-3 column volumes of your eluent containing the basic modifier.[3] This ensures the stationary phase is fully neutralized before the compound is introduced.

-

Consider Alternative Stationary Phases: For particularly challenging separations, consider using basic alumina or an amine-functionalized silica gel.[5]

Q4: My NMR spectrum shows residual starting materials from a reductive amination synthesis. How can I remove them?

Answer: A common synthesis route for N-((Morpholin-2-YL)methyl)ethanamine is the reductive amination of a morpholine-2-carboxaldehyde derivative with ethylamine.[9][10] Residual starting materials and unreacted intermediates can often contaminate the final product. Acid-base liquid-liquid extraction is a highly effective technique for their removal.[11][12]

Troubleshooting Steps:

-

Dissolve: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or DCM.

-

Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl).[13] Your desired amine product will be protonated and move into the aqueous layer, while neutral impurities (like the starting aldehyde) will remain in the organic layer.

-

Separate Layers: Separate the aqueous layer containing your protonated product.

-

Basify and Re-extract: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO3) until the solution is basic (pH > 10).[13] This will deprotonate your amine, causing it to precipitate or become an oil. Extract the free base back into a fresh portion of organic solvent (e.g., DCM).

-

Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.

Q5: How can I determine the enantiomeric purity of my final product?

Answer: Since the starting material contains a stereocenter, it is crucial to assess the enantiomeric purity (or enantiomeric excess, e.e.) of the final product. Standard techniques like NMR or regular HPLC will not distinguish between enantiomers.

Troubleshooting Steps:

-

Chiral HPLC/GC: This is the most common and accurate method.[14][15] It requires a specialized chiral column. The choice of column and mobile phase will depend on the specific properties of the compound and may require some method development.[16][17]

-

NMR with a Chiral Solvating Agent: An alternative to chiral chromatography is to use NMR spectroscopy in the presence of a chiral solvating agent (CSA), such as (R)-(-)-Mandelic acid or a BINOL derivative.[14] The CSA will form diastereomeric complexes with the two enantiomers of your amine, which can often be resolved as separate peaks in the ¹H NMR spectrum, allowing for quantification.

Data & Protocols

Table 1: Troubleshooting Common Purification Scenarios

| Observed Problem | Primary Cause | Recommended Solution(s) | Secondary Action(s) |

| TLC Streaking | Acid-base interaction with silica.[2] | Add 1-2% triethylamine or NH4OH to the eluent. | Use neutral alumina or C18 reversed-phase TLC plates. |

| Product is a Persistent Oil | High polarity, impurities inhibiting crystallization. | Convert to a crystalline salt (e.g., HCl, tartrate).[18] | Purify by flash chromatography first, then attempt crystallization. |

| Poor Recovery from Column | Irreversible binding or degradation on acidic silica. | Deactivate silica with a TEA-containing eluent before loading.[3] | Use a less acidic stationary phase like basic alumina.[5] |

| Residual Aldehyde Impurity | Incomplete reaction or inefficient work-up. | Perform an acid-base liquid-liquid extraction.[11] | Re-purify by column chromatography with an optimized solvent system. |

| Enantiomers Not Separated | Standard analytical methods are not stereoselective. | Use Chiral HPLC or Chiral GC.[15] | Use NMR with a chiral solvating agent.[19] |

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to remove neutral or acidic impurities from the basic amine product.

-

Dissolution: Dissolve the crude reaction mixture (~1g) in 50 mL of ethyl acetate.

-

Acid Extraction: Transfer the organic solution to a 250 mL separatory funnel. Add 30 mL of 1M HCl (aq) and shake vigorously for 1 minute. Allow the layers to separate.

-

Separation: Drain the lower aqueous layer into a clean flask. The desired amine is now in this aqueous layer as its ammonium salt.[13] The organic layer, containing neutral impurities, can be discarded.

-

Repeat (Optional): For higher purity, extract the organic layer again with a fresh 15 mL portion of 1M HCl (aq) and combine the aqueous layers.

-

Liberation of Free Base: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH (aq) dropwise with stirring until the pH is >10 (verify with pH paper). The solution may become cloudy as the free amine comes out of solution.

-

Back Extraction: Return the basic aqueous solution to the separatory funnel. Extract the liberated amine with three 30 mL portions of dichloromethane (DCM).

-

Drying and Concentration: Combine the DCM extracts, dry over anhydrous Na2SO4, filter, and concentrate the solvent using a rotary evaporator to yield the purified amine.

Protocol 2: Flash Chromatography with a Basic Modifier

This protocol is for the purification of the amine when non-basic impurities are present.

-

Solvent System Selection: Using TLC, identify a solvent system that provides a good retention factor (Rf ≈ 0.2-0.4) for the target compound. A typical system is 5-10% Methanol in Dichloromethane. Add 1% triethylamine (TEA) to this system.

-

Column Packing: Dry pack a flash chromatography column with silica gel.

-

Column Deactivation: Flush the packed column with 3 column volumes of the chosen eluent containing 1% TEA.[3]

-

Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel, and dry-load it onto the column.

-

Elution: Run the chromatography using the selected eluent system, collecting fractions.

-

Analysis: Monitor the collected fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure. Note: The triethylamine is volatile and will be removed along with the solvent.

Visual Workflow Guides

Purification Strategy Decision Tree

This diagram helps in selecting the appropriate initial purification strategy based on the physical state and impurity profile of the crude product.

Caption: Decision tree for selecting a purification method.

Acid-Base Extraction Workflow

This diagram illustrates the flow of the target compound and impurities during the acid-base extraction protocol.

Caption: Workflow for purification by acid-base extraction.

References

-

Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

- Google Patents. (2009). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.

-

Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

-

RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. [Link]

-

ResearchGate. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. [Link]

-

N-nitrosamines Chemistry Community. (2024). Morpholine group in molecular structure. [Link]

-

University of Rochester, Department of Chemistry. Purification: How To. [Link]

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

Wikipedia. Acid–base extraction. [Link]

-

PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Reddit. (2024). r/Chempros - Amine workup. [Link]

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

ACS Publications. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. [Link]

-

Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

-

Wikipedia. Chiral analysis. [Link]

-

PubMed Central (PMC). (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

-

PubChem. Morpholine. [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

MDPI. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. [Link]

-

SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

-

ResearchGate. (2019). Ethylenediamine content in Morpholine. [Link]

- Google Patents. (2007).

-

RSC Publishing. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]

-

Journal of Chromatographic Science. Liquid Chromatography Problem Solving and Troubleshooting. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. biotage.com [biotage.com]

- 3. benchchem.com [benchchem.com]

- 4. Chromatography [chem.rochester.edu]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]

- 8. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 13. vernier.com [vernier.com]

- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 15. Chiral analysis - Wikipedia [en.wikipedia.org]

- 16. gcms.cz [gcms.cz]

- 17. skpharmteco.com [skpharmteco.com]

- 18. Purification [chem.rochester.edu]

- 19. pubs.acs.org [pubs.acs.org]

Troubleshooting peak tailing in HPLC analysis of morpholine compounds

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of morpholine and related basic compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, with a primary focus on the pervasive problem of peak tailing. Symmetrical peaks are the cornerstone of accurate quantification, and this guide provides in-depth, scientifically grounded solutions to achieve them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why am I seeing significant peak tailing with my morpholine compound on a standard C18 column?

Answer:

Peak tailing for basic compounds like morpholine is one of the most common challenges in reversed-phase HPLC.[1][2] The primary cause is often undesirable secondary interactions between your positively charged analyte and the negatively charged surface of the silica-based stationary phase.[1][3]

Here's a breakdown of the core chemical issues at play:

-

Silanol Interactions: Standard silica-based columns have residual silanol groups (Si-OH) on their surface.[1] At mobile phase pH levels above 3, these acidic silanols can deprotonate to become ionized silanates (Si-O⁻).[3][4] Morpholine, being a basic compound (pKa ≈ 8.5), will be protonated (positively charged) at acidic to neutral pH. This leads to a strong electrostatic interaction between the positively charged morpholine and the negatively charged silanates, causing a secondary retention mechanism that results in peak tailing.[1][3]

-

Analyte Overload of Active Sites: The number of these highly active silanol sites is finite. When a concentrated band of your analyte passes through, these sites can become saturated, leading to the characteristic tailing shape.

Question 2: How can I distinguish between chemical and physical causes for my peak tailing?

Answer:

This is a critical first step in effective troubleshooting. A simple diagnostic test can help you determine if the issue lies with your method's chemistry or the physical setup of your HPLC system.

Diagnostic Protocol: The Neutral Compound Test

-

Prepare a Neutral Standard: Prepare a solution of a neutral, well-behaved compound that does not possess acidic or basic functional groups (e.g., toluene, acetophenone).

-

Injection: Inject this neutral standard using your current HPLC method (same column, mobile phase, and instrument conditions).

-

Analysis:

-

If the neutral compound's peak is symmetrical: The problem is chemical in nature and is specific to your morpholine analyte. This points towards secondary interactions with the stationary phase.[1][5]

-

If the neutral compound's peak also tails: The issue is likely physical or mechanical.[1][5] This could be due to:

-

A void at the head of the column.

-

Excessive dead volume in the tubing or fittings.

-

A partially blocked frit.

-

-

This distinction is crucial because it prevents you from making unnecessary and time-consuming changes to your mobile phase or column chemistry when the root cause is a plumbing issue.[5][6]

Question 3: My peak tailing is chemically-driven. What are my primary strategies to improve peak shape?

Answer:

Once you've confirmed a chemical cause, you can systematically address the underlying interactions. The goal is to minimize the secondary silanol interactions. Here are the most effective strategies, starting with the simplest to implement.

Controlling the mobile phase pH is a powerful tool to influence the ionization state of both your analyte and the stationary phase.[6][7][8]

-

The Causality: By lowering the mobile phase pH (typically to between 2.5 and 3.0), you can suppress the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[2][3][6] This significantly reduces the electrostatic attraction that causes peak tailing for protonated basic compounds like morpholine. While your analyte will be fully protonated and positively charged, the now-neutral silanol groups will not provide a strong secondary retention mechanism.[6]

Experimental Protocol: pH Modification

-

Buffer Selection: Choose a buffer with a pKa close to your target pH. For a pH of 2.5-3.0, formic acid or trifluoroacetic acid (TFA) at concentrations of 0.05-0.1% are excellent choices.

-

Preparation: Prepare the aqueous portion of your mobile phase and adjust the pH using your chosen acid. Crucially, measure the pH of the aqueous component before mixing with the organic modifier. [6]

-

Equilibration: Thoroughly flush the column with the new mobile phase until the backpressure and baseline are stable.

-

Injection: Inject your morpholine standard and assess the peak shape. You should observe a significant reduction in tailing.

If pH adjustment alone is insufficient or negatively impacts retention, you can introduce a "sacrificial base" into your mobile phase.

-

The Causality: A small, basic additive, such as triethylamine (TEA), will be protonated at low pH and will preferentially interact with the active silanol sites on the stationary phase.[6] This effectively "shields" your morpholine analyte from these sites, allowing it to elute with minimal secondary interaction.

Protocol: Using a Sacrificial Base

-

Additive Concentration: Add a low concentration of TEA (or a similar amine) to your mobile phase, typically in the range of 10-25 mM (approximately 0.1-0.25% v/v).

-

pH Adjustment: Ensure the mobile phase pH is still controlled, as described in the previous strategy.

-

Equilibration & Analysis: Equilibrate the column and inject your sample. Compare the peak shape to your previous results.

Table 1: Comparison of Common Mobile Phase Strategies

| Strategy | Mechanism of Action | Typical Concentration | Pros | Cons |

| Low pH Buffer | Suppresses silanol ionization | 0.05-0.1% Formic Acid/TFA | Simple, effective, MS-compatible | May reduce retention time for basic analytes[3] |

| Sacrificial Base | Competitively blocks active silanol sites | 10-25 mM Triethylamine (TEA) | Very effective for severe tailing | Can cause baseline disturbances, not ideal for MS |

| Increased Buffer | Masks silanol sites with buffer cations | >20 mM (e.g., Phosphate) | Improves peak shape | Non-volatile, not MS-compatible |

Question 4: I've optimized my mobile phase, but I still see some tailing. Should I consider a different HPLC column?

Answer:

Yes. If mobile phase optimization doesn't fully resolve the issue, the column chemistry is the next logical target. Modern HPLC columns offer significant advantages for analyzing basic compounds.

-

The Causality: The root of the problem is the silica backbone of the stationary phase. By choosing a column with a more inert surface, you can fundamentally eliminate the cause of the secondary interactions.

Recommended Column Technologies:

-

High-Purity, End-Capped Silica (Type B): Most modern columns are made from high-purity silica with very low metal contamination and are "end-capped."[2] End-capping is a chemical process that converts many of the accessible residual silanol groups into less polar, non-ionizable groups, effectively deactivating the surface.[3][9] If you are using an older column, simply switching to a modern equivalent can dramatically improve peak shape.

-

Hybrid Silica Technologies: These columns incorporate both inorganic (silica) and organic (organosiloxane) materials into the particle itself.[2] This results in a stationary phase that is more pH resistant and has reduced silanol activity, offering excellent peak shape for basic compounds over a wider pH range.

-

Polymer-Based Columns: These columns use a polymeric stationary phase instead of silica. This completely eliminates the issue of silanol interactions.[2]

-

Mixed-Mode Columns: For highly polar bases like morpholine, a mixed-mode column that combines reversed-phase and ion-exchange retention mechanisms can be very effective.[10] For instance, a column with cation-exchange properties can provide controlled retention of morpholine.[10]

Workflow Diagram: Troubleshooting Peak Tailing

Caption: Primary chemical interactions leading to peak tailing.

Mitigation Strategies:

-

Use high-purity (Type B) silica columns, which have very low metal content. [2]* If chelation is suspected, adding a competitive chelating agent like EDTA to the mobile phase can sometimes help, but this is not compatible with mass spectrometry.

-

Ensure high-quality mobile phase solvents and reagents to avoid introducing metal contaminants.

By systematically working through these diagnostic and corrective steps, you can effectively troubleshoot and eliminate peak tailing in your HPLC analysis of morpholine compounds, leading to more accurate and reliable results.

References

-

Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

-

Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]

-

Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

-

Phenomenex Inc. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

-

Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

-

Dolan, J. W. (2014, November 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

-

Reddit. (n.d.). Alternative stationary phases. r/Chempros. Retrieved from [Link]

-

Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. Retrieved from [Link]

-

Chromatography Forum. (2002, December 19). HPLC conditions for basic compound? Retrieved from [Link]

-

ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

-

De Pra, M., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A, 1611, 460619. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

-

Wijaya, C., et al. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC - NIH. Retrieved from [Link]

-

Taylor, T. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Chromatography Online. Retrieved from [Link]

-

Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

-

Spectroscopy. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

-

Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC. Retrieved from [Link]

-

Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

-

Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved from [Link]

-

PubMed. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Retrieved from [Link]

-

Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

-

Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

-

Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC. Retrieved from [Link]

-

High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021, November 30). Retrieved from [Link]

Sources

- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 3. elementlabsolutions.com [elementlabsolutions.com]

- 4. chromtech.com [chromtech.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]

- 9. lcms.cz [lcms.cz]

- 10. helixchrom.com [helixchrom.com]

Technical Support Center: Synthesis of N-((Morpholin-2-YL)methyl)ethanamine

Welcome to the Technical Support Center for the synthesis of N-((Morpholin-2-YL)methyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the production of this key morpholine derivative. As Senior Application Scientists, we are committed to providing you with accurate, field-tested insights to help you minimize impurities and optimize your synthesis.

Introduction: The Challenge of Impurity Control

The synthesis of N-((Morpholin-2-YL)methyl)ethanamine, a valuable building block in pharmaceutical development, presents unique challenges in controlling process-related impurities. Achieving high purity is critical for ensuring the safety, efficacy, and regulatory compliance of the final drug product. This guide provides a comprehensive overview of potential impurities, troubleshooting strategies for their reduction, and robust analytical and purification protocols.

Impurity Profile Overview

A thorough understanding of the potential impurity landscape is the first step toward effective control. Based on the common synthetic route of reductive amination of morpholine-2-carbaldehyde with ethylamine, the following impurities can be anticipated:

| Impurity Name | Structure | Origin |

| Morpholine-2-carbaldehyde | O(C1=O)CC2C1 | Unreacted starting material |

| Ethylamine | CCN | Unreacted starting material |

| N-((Morpholin-2-yl)methylene)ethanamine | CCN=C[C@H]1COCCN1 | Incomplete reduction of the intermediate imine |

| N,N-diethyl-N-((morpholin-2-yl)methyl)amine | CCN(CC)C[C@H]1COCCN1 | Over-alkylation of the desired secondary amine |

| 2-(Hydroxymethyl)morpholine | O(CN1)CC1 | Reduction of the starting aldehyde |

| Morpholine decomposition products | Various | Degradation of the morpholine ring under harsh reaction conditions (e.g., high temperature, strong acid/base) |

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, explaining the causality behind the experimental choices.

Q1: My reaction consistently shows a significant amount of unreacted morpholine-2-carbaldehyde. How can I improve the conversion?

A1: Incomplete conversion is a common issue in reductive amination. Several factors could be at play:

-

Ineffective Imine Formation: The initial formation of the imine intermediate is crucial.[1]

-

pH Control: The pH of the reaction medium is critical. A slightly acidic environment (pH 4-6) is often optimal to catalyze imine formation without causing significant degradation of the reactants or the product. You can use a mild acid catalyst like acetic acid.

-

Water Removal: The formation of the imine from the aldehyde and amine is an equilibrium reaction that produces water. Removing water as it forms can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

-

-

Suboptimal Reducing Agent: The choice and amount of reducing agent are critical.

-

Reactivity: For the reduction of the imine in the presence of the starting aldehyde, a mild and selective reducing agent is preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less likely to reduce the aldehyde compared to more reactive hydrides like sodium borohydride (NaBH₄).[2][3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[1][3]

-

Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent (typically 1.2-1.5 equivalents) to drive the reduction to completion.

-

Q2: I am observing a significant peak in my chromatogram that I suspect is the over-alkylated tertiary amine. How can I minimize its formation?

A2: The formation of the tertiary amine, N,N-diethyl-N-((morpholin-2-yl)methyl)amine, is a result of the desired secondary amine reacting further with the starting aldehyde and reducing agent.[3] Here’s how to address this:

-

Control Stoichiometry: Use a slight excess of the primary amine (ethylamine) relative to the aldehyde (morpholine-2-carbaldehyde). This will favor the formation of the secondary amine over the tertiary amine. A molar ratio of 1.1 to 1.5 of amine to aldehyde is a good starting point.

-

Reaction Temperature: Lowering the reaction temperature can help to slow down the rate of the second alkylation reaction, which typically has a higher activation energy than the initial reaction.

-

Order of Addition: Adding the reducing agent portion-wise or over a period of time can help to maintain a low concentration of the reducing agent in the reaction mixture, thereby disfavoring the second reduction step. A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can also be effective.[2]

Q3: My final product is showing signs of degradation, and I suspect the morpholine ring is opening. What conditions can lead to this, and how can I prevent it?

A3: The morpholine ring is generally stable, but it can be susceptible to cleavage under harsh conditions.

-